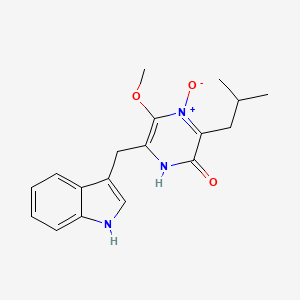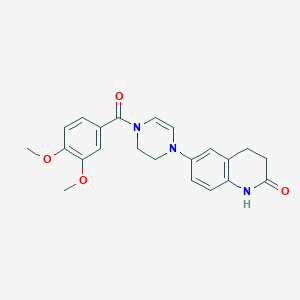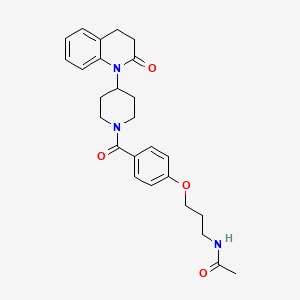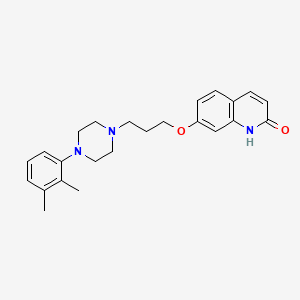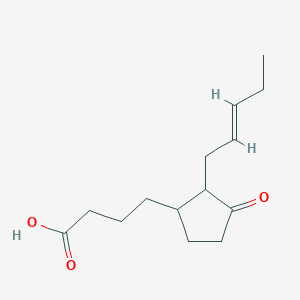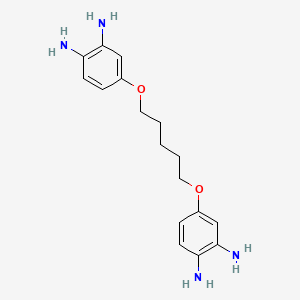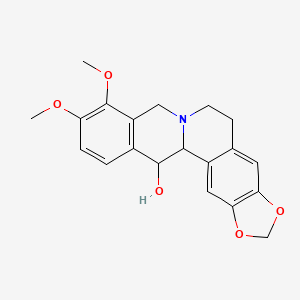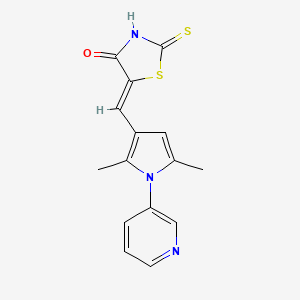![molecular formula C19H14N2O6 B1677512 5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid CAS No. 887686-02-4](/img/structure/B1677512.png)
5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid
Descripción general
Descripción
The compound “5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains multiple functional groups including carbonyl, amino, and hydroxy groups .
Aplicaciones Científicas De Investigación
1. Anti-Tumor Activities in Diffuse Large B-Cell Lymphoma (DLBCL) OSS_128167 has been found to display anti-tumor activities in DLBCL through down-regulation of PI3K signaling . It is a novel small molecular inhibitor specifically targeting Sirt6, a member of the mammalian sirtuins family . This compound induced chemosensitization in multiple myeloma (MM) cells . The anti-tumor effects of OSS_128167 in DLBCL were confirmed through various methods including immunohistochemistry (IHC), RNA sequencing (RNA-seq) analysis, functional enrichment analyses of gene ontology (GO) and gene set enrichment analysis (GSEA) .
2. Restricting Hepatitis B Virus Transcription and Replication OSS_128167 has been found to restrict Hepatitis B Virus (HBV) transcription and replication . It was found that OSS_128167 could decrease the level of HBV core deoxyribonucleic acid (DNA) and 3.5-Kb ribonucleic acid (RNA) in vitro . The level of HBV DNA and 3.5-Kb RNA were also markedly suppressed by OSS_128167 administration in HBV transgenic mice . Further mechanism studies showed that HBV core promoter was significantly activated by Sirt6 through upregulating peroxisome proliferator-activated receptors α (PPARα) expression .
Exacerbating Diabetic Cardiomyopathy (DCM)
OSS_128167 was found to exacerbate DCM . Mechanistically, OSS_128167 was revealed to increase the levels of inflammatory factors and reactive oxygen species (ROS) in vitro and in vivo . It facilitated the inflammatory response and promoted the production of ROS while aggravating DCM development .
Mecanismo De Acción
Target of Action
OSS_128167 is a potent and selective inhibitor of Sirtuin 6 (SIRT6), a member of the mammalian sirtuins family . SIRT6 functions as a highly conserved ADP-ribosylase and NAD+ dependent deacylase . It is closely related to the occurrence and development of various solid tumors and multiple myeloma (MM) .
Mode of Action
OSS_128167 specifically targets SIRT6, inducing chemosensitization in MM cells . It interacts with SIRT6, leading to the down-regulation of PI3K signaling . This interaction results in the activation of PI3K/Akt/mTOR signaling .
Biochemical Pathways
The primary biochemical pathway affected by OSS_128167 is the PI3K/Akt/mTOR signaling pathway . By inhibiting SIRT6, OSS_128167 down-regulates this pathway, leading to anti-tumor effects . It also affects the inflammatory response and promotes the production of reactive oxygen species (ROS) .
Pharmacokinetics
It is known to be a cell-penetrant compound , suggesting it can be absorbed and distributed in the body to reach its target sites.
Result of Action
The inhibition of SIRT6 by OSS_128167 leads to various molecular and cellular effects. It has been shown to suppress growth and induce apoptosis in Diffuse Large B-Cell Lymphoma (DLBCL) cells . It also enhances the sensitivity of these cells to chemotherapeutic agents . In addition, OSS_128167 has been found to inhibit HBV transcription and replication .
Action Environment
The action of OSS_128167 can be influenced by various environmental factors. For instance, the expression level of SIRT6 has been found to correlate with advanced age, Ann Arbor stage, and IPI score . .
Propiedades
IUPAC Name |
5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c22-15-7-6-13(10-14(15)19(25)26)20-17(23)11-3-1-4-12(9-11)21-18(24)16-5-2-8-27-16/h1-10,22H,(H,20,23)(H,21,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWLEGCECXGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is OSS_128167 and what is its primary target?
A1: OSS_128167 (5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid) is a small molecule inhibitor that specifically targets Sirtuin 6 (SIRT6). [, ] SIRT6 is a member of the sirtuin family of proteins, which are involved in various cellular processes, including DNA repair, metabolism, and inflammation.
Q2: How does OSS_128167 interact with SIRT6 and what are the downstream effects of this interaction?
A2: While the precise mechanism of interaction between OSS_128167 and SIRT6 requires further investigation, studies suggest that OSS_128167 inhibits SIRT6 activity. [, , , ] This inhibition has been linked to several downstream effects, including:
- Downregulation of PI3K/Akt/mTOR signaling: This signaling pathway is often dysregulated in cancer cells, contributing to their uncontrolled growth and survival. Studies show that OSS_128167 can inhibit the phosphorylation of PI3K and its downstream targets, Akt and mTOR, ultimately suppressing the growth of diffuse large B-cell lymphoma (DLBCL) cells. [, ]
- Activation of the ERK1/2 pathway and inhibition of autophagy: In acute respiratory distress syndrome (ARDS) models, OSS_128167 was found to activate the ERK1/2 pathway and inhibit autophagy, potentially exacerbating lung injury. []
- Suppression of HBV transcription and replication: Research suggests that OSS_128167 can suppress Hepatitis B virus (HBV) by targeting the transcription factor Peroxisome Proliferator-Activated Receptors α (PPARα) and reducing HBV core promoter activity. []
Q3: What are the potential therapeutic applications of OSS_128167 based on its observed effects in preclinical studies?
A3: Preclinical studies suggest that OSS_128167 holds therapeutic potential for:
- Diffuse large B-cell lymphoma (DLBCL): Studies have demonstrated that OSS_128167 exhibits anti-lymphoma effects, potentially by inhibiting the PI3K/Akt/mTOR signaling pathway and enhancing the sensitivity of DLBCL cells to chemotherapeutic agents like Doxorubicin and bendamustine. [, ]
- Hepatitis B: OSS_128167 has been shown to inhibit HBV transcription and replication in vitro and in vivo, indicating potential as an antiviral agent. []
Q4: Has OSS_128167 been tested in clinical trials for any disease indications?
A4: At present, there is no publicly available information regarding clinical trials involving OSS_128167. Further research is needed to evaluate its safety and efficacy in humans.
Q5: Are there any known safety concerns or toxicities associated with OSS_128167?
A5: While preclinical studies provide valuable insights into the potential applications and mechanisms of action of OSS_128167, it is crucial to note that comprehensive toxicity and safety profiles have yet to be established. Further research is required to fully understand the potential adverse effects of this compound.
Q6: What is the role of SIRT6 in cell senescence and aging, and how does OSS_128167 impact this process?
A6: SIRT6 plays a complex role in cell senescence and aging, and its function can vary depending on the cellular context. Studies suggest that downregulation of SIRT6 can contribute to cellular senescence. [] Research using the CD38 inhibitor Cyanidin-3-O-glucoside (C3G) demonstrated that inhibiting CD38 increased SIRT6 expression and inhibited cell senescence, while OSS_128167, as a SIRT6 inhibitor, exacerbated the senescent process. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



